Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Description
Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a heterocyclic compound featuring a tetrahydroquinolinone core substituted with a benzyl carbamate group at the 6-position. The tetrahydroquinolinone scaffold is notable for its presence in bioactive molecules, particularly in medicinal chemistry, where derivatives often exhibit enzyme inhibitory, antioxidant, or receptor-modulating properties . The benzyl carbamate moiety enhances stability and modulates solubility, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
benzyl N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-9-6-13-10-14(7-8-15(13)19-16)18-17(21)22-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNHORIBSNMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydroquinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
Antimicrobial Properties
Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has been investigated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways. Research indicates that modifications to the benzyl group can enhance activity against specific pathogens.
Modulation of Chemokine Receptors
Recent studies highlight the compound's potential in modulating chemokine receptors, which play a crucial role in immune responses. The unique structural features of this compound may influence its interaction with these receptors, making it a candidate for developing new immunotherapeutics .
Anticancer Activity
The quinoline scaffold is known for its anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship analysis indicated that modifications to the benzyl group could enhance efficacy .
Case Study 2: Chemokine Receptor Modulation
Research utilizing molecular docking simulations revealed that this compound binds effectively to chemokine receptors CXCR4 and CCR5. These findings suggest potential applications in treating diseases characterized by chronic inflammation or cancer metastasis .
Mechanism of Action
The mechanism of action of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Structural Analogs and Core Modifications
Key structural analogs differ in their core heterocycles or substituent patterns. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Key Observations :
Implications :
- The tetrahydroquinolinone scaffold, combined with carbamate or peptide groups, appears critical for enzyme inhibition. The absence of activity in the dihydropyridine analog underscores the importance of the fused bicyclic system.
Biological Activity
Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroquinoline core fused with a carbamate group. Its molecular formula is C23H24N2O2, with a molecular weight of approximately 376.45 g/mol. The structural features contribute to its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O2 |
| Molecular Weight | 376.45 g/mol |
| Core Structure | Tetrahydroquinoline |
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may interact with cholinesterases, affecting neurotransmitter levels and signaling pathways .
- Receptor Modulation : It can modulate the activity of specific receptors, influencing cellular responses and gene expression. This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its therapeutic potential.
Anticancer Studies
Research has highlighted the compound's ability to inhibit cancer cell proliferation. For example:
- Case Study 1 : A study demonstrated that the compound could reduce the viability of breast cancer cells by inducing apoptosis and cell cycle arrest at specific phases.
- Case Study 2 : Another investigation revealed that it effectively inhibited the growth of various cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The compound's interaction with cholinergic systems suggests its potential for treating neurodegenerative diseases:
- Case Study 3 : In vitro experiments showed that this compound could enhance acetylcholine levels by inhibiting acetylcholinesterase activity. This effect may contribute to improved cognitive functions in models of Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:
- Formation of the Quinoline Core : Utilizing a Pfitzinger reaction to create the tetrahydroquinoline structure.
- Benzylation : The core is then benzylated using benzyl bromide under basic conditions.
- Carbamoylation : Finally, the compound is formed through the reaction with appropriate carbamoyl chlorides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
